molecular formula C12H9NO4 B13980880 2-[(2-Methylacryloyl)oxy]-1H-isoindole-1,3(2H)-dione CAS No. 72299-96-8

2-[(2-Methylacryloyl)oxy]-1H-isoindole-1,3(2H)-dione

Cat. No.: B13980880
CAS No.: 72299-96-8
M. Wt: 231.20 g/mol
InChI Key: QKTOEXNMNPTDSF-UHFFFAOYSA-N
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Description

2-[(2-Methylacryloyl)oxy]-1H-isoindole-1,3(2H)-dione is a compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a methacryloyl group attached to an isoindole dione structure. Isoindole derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylacryloyl)oxy]-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole-1,3-dione with methacrylic acid or its derivatives under specific conditions. One common method is the esterification reaction, where isoindole-1,3-dione is reacted with methacrylic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable feedstocks, are being explored to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylacryloyl)oxy]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield reduced isoindole derivatives.

    Substitution: The methacryloyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted isoindole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the methacryloyl group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxidized isoindole derivatives, reduced isoindole derivatives, and various substituted isoindole compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-[(2-Methylacryloyl)oxy]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.

    Industry: It is used in the production of advanced materials, such as coatings, adhesives, and resins, due to its reactive methacryloyl group.

Mechanism of Action

The mechanism of action of 2-[(2-Methylacryloyl)oxy]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The methacryloyl group can undergo polymerization reactions, leading to the formation of cross-linked networks. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Methylacryloyl)oxy]-1H-isoindole-1,3(2H)-dione is unique due to its isoindole dione structure combined with a reactive methacryloyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c1-7(2)12(16)17-13-10(14)8-5-3-4-6-9(8)11(13)15/h3-6H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTOEXNMNPTDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)ON1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514874
Record name 2-[(2-Methylacryloyl)oxy]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72299-96-8
Record name 2-[(2-Methylacryloyl)oxy]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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